molecular formula C17H16N2O6 B5630834 Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate

Cat. No.: B5630834
M. Wt: 344.32 g/mol
InChI Key: GNBDARCBYKWBSI-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate is an organic compound with the molecular formula C17H16N2O6. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate typically involves the reaction of 4-ethoxy-3-nitrobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-nitrobenzamido)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(4-nitrobenzamido)benzoate: Lacks the ethoxy group present in Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate.

    Methyl 4-(4-ethoxybenzamido)benzoate: Lacks the nitro group present in this compound.

Uniqueness

This compound is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-15-9-6-12(10-14(15)19(22)23)16(20)18-13-7-4-11(5-8-13)17(21)24-2/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBDARCBYKWBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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